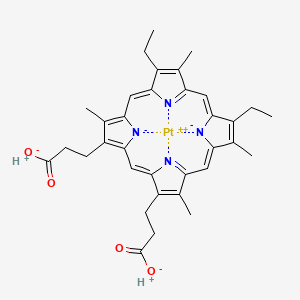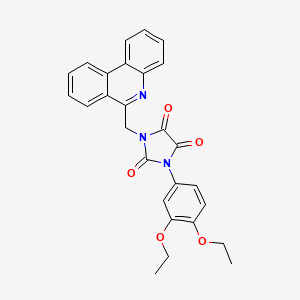![molecular formula C9H13N3O2 B12867841 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine is a heterocyclic compound that belongs to the furo[2,3-b]pyrrole family. This compound is characterized by its unique structure, which includes a furan ring fused to a pyrrole ring, with an isopropoxy group at the 6-position and two amino groups at the 4 and 5 positions. The compound’s molecular formula is C9H13N3O2, and it has a molecular weight of 195.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine typically involves multicomponent and multicatalytic reactions. One common method involves the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, which includes a gold complex and a chiral phosphoric acid . This method is known for its high stereoselectivity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent and multicatalytic reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups at the 4 and 5 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in non-covalent interactions with enzymes and other biological molecules, influencing their activity. The presence of the isopropoxy group and amino groups enhances its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Furo[2,3-b]pyrrole-4,5-diamine: Lacks the isopropoxy group, making it less sterically hindered.
6-Methyl-6H-furo[2,3-b]pyrrole-4,5-diamine: Contains a methyl group instead of an isopropoxy group, affecting its reactivity and binding properties.
Uniqueness
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine is unique due to the presence of the isopropoxy group, which enhances its steric and electronic properties. This modification can lead to improved binding affinity and selectivity in biological applications, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
6-propan-2-yloxyfuro[2,3-b]pyrrole-4,5-diamine |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)14-12-8(11)7(10)6-3-4-13-9(6)12/h3-5H,10-11H2,1-2H3 |
Clé InChI |
WGOMYIYLIIHGDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)ON1C(=C(C2=C1OC=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)
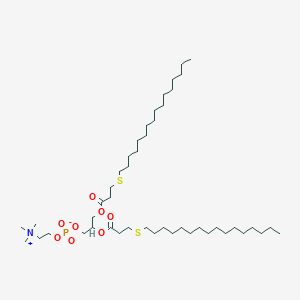
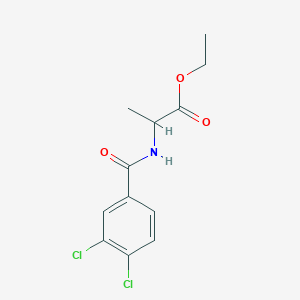
![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)

![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
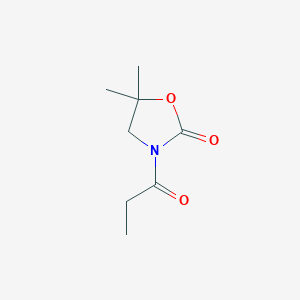
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
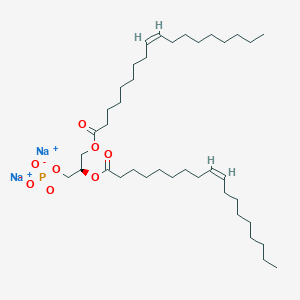
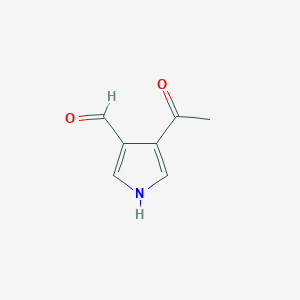
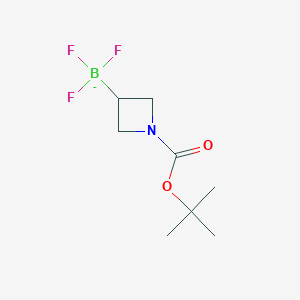
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)
